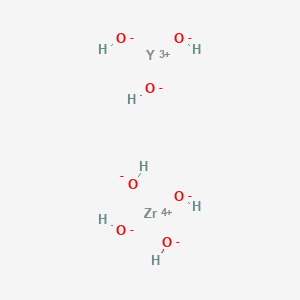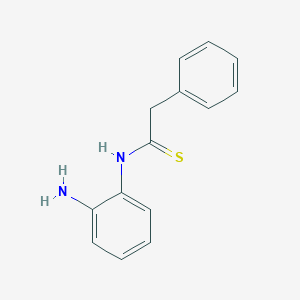![molecular formula C9H14N2O2 B12578468 2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 184889-09-6](/img/structure/B12578468.png)
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring, with an ethyl group and a dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles, depending on the desired substitution pattern. Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazolopyridazine derivatives with different functional groups.
Applications De Recherche Scientifique
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling events. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds have a similar fused ring structure but differ in the nitrogen atom positions and functional groups.
Pyrazolopyridines: These compounds also feature a pyrazole ring fused to a pyridine ring, with variations in the substituents and ring fusion patterns.
Triazolopyridazines: These compounds contain a triazole ring fused to a pyridazine ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
184889-09-6 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-ethyl-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-2-7-8(12)10-5-3-4-6-11(10)9(7)13/h7H,2-6H2,1H3 |
Clé InChI |
XWJVJAMPFYOBTP-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N2CCCCN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)

![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)



![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)

![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)

